molecular formula C10H13NO2 B14498521 N-Propoxybenzamide CAS No. 64648-16-4

N-Propoxybenzamide

Cat. No.: B14498521
CAS No.: 64648-16-4
M. Wt: 179.22 g/mol
InChI Key: TUGMLEAKHAEWFA-UHFFFAOYSA-N
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Description

N-Propoxybenzamide: is an organic compound with the chemical formula C10H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a propoxy group at the nitrogen atom

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: N-Propoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an antioxidant and antibacterial agent. It has shown promising results in scavenging free radicals and inhibiting bacterial growth .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: this compound is used in the production of polymers and other industrial materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-Propoxybenzamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . In antibacterial applications, it disrupts bacterial cell walls and inhibits essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: N-Propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its solubility and reactivity compared to benzamide and other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in synthetic chemistry, biological research, and industrial applications. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

N-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-13-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGMLEAKHAEWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510822
Record name N-Propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64648-16-4
Record name N-Propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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